molecular formula C12H13CdN B14391467 Cadmium;2,3,4-trimethylquinoline CAS No. 88029-12-3

Cadmium;2,3,4-trimethylquinoline

Cat. No.: B14391467
CAS No.: 88029-12-3
M. Wt: 283.65 g/mol
InChI Key: WUMPOCXQQGTQKM-UHFFFAOYSA-N
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Description

Cadmium;2,3,4-trimethylquinoline is a chemical compound that combines cadmium, a heavy metal, with 2,3,4-trimethylquinoline, an organic molecule Cadmium is known for its toxicity and environmental persistence, while 2,3,4-trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethylquinoline typically involves the Skraup synthesis, which is a well-known method for producing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific conditions for synthesizing 2,3,4-trimethylquinoline would involve the use of appropriate methylating agents to introduce the methyl groups at the 2, 3, and 4 positions on the quinoline ring.

Industrial Production Methods

Industrial production of cadmium;2,3,4-trimethylquinoline would likely involve large-scale Skraup synthesis followed by purification processes to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cadmium;2,3,4-trimethylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Cadmium;2,3,4-trimethylquinoline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Cadmium;2,3,4-trimethylquinoline can be compared with other quinoline derivatives and cadmium compounds:

    Quinoline Derivatives: Similar compounds include 2-methylquinoline, 3-methylquinoline, and 4-methylquinoline. These compounds share the quinoline backbone but differ in the position and number of methyl groups.

    Cadmium Compounds: Other cadmium compounds include cadmium chloride, cadmium sulfate, and cadmium oxide. These compounds differ in their chemical composition and applications.

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and mechanisms of action provide valuable insights for scientific research and industrial applications.

Properties

CAS No.

88029-12-3

Molecular Formula

C12H13CdN

Molecular Weight

283.65 g/mol

IUPAC Name

cadmium;2,3,4-trimethylquinoline

InChI

InChI=1S/C12H13N.Cd/c1-8-9(2)11-6-4-5-7-12(11)13-10(8)3;/h4-7H,1-3H3;

InChI Key

WUMPOCXQQGTQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)C.[Cd]

Origin of Product

United States

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